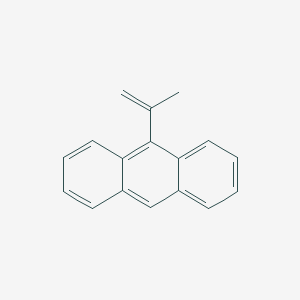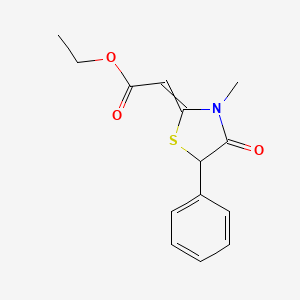
Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a thiazolidine intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have distinct biological and chemical properties .
Scientific Research Applications
Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anticancer activities.
Imidazole: Used in antifungal and antiviral drugs .
Uniqueness
Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate stands out due to its unique combination of a thiazolidine ring with an ester group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
Properties
CAS No. |
58906-44-8 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-12(16)9-11-15(2)14(17)13(19-11)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3 |
InChI Key |
NTHSQIWHGOFEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


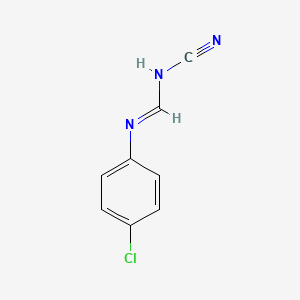

![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
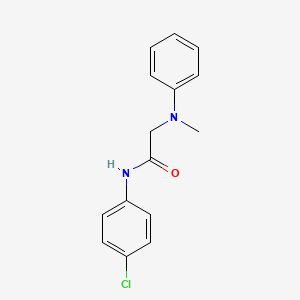


![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)

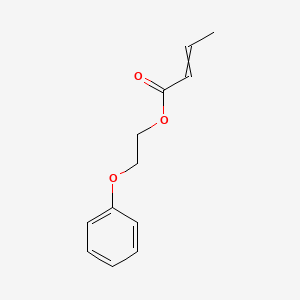

![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
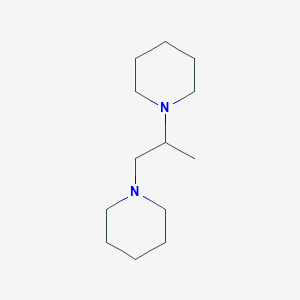
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
